molecular formula C19H15N3O5 B6061958 N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide

N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide

Cat. No. B6061958
M. Wt: 365.3 g/mol
InChI Key: LZIWGONRFMZKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide, also known as MNBAF, is a compound that has gained attention in the scientific community due to its potential applications in various fields. MNBAF is a synthetic compound that belongs to the family of furan-based compounds.

Scientific Research Applications

N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been investigated for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells by inducing apoptosis. In biochemistry, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been used as a fluorescent probe to study protein-ligand interactions. In materials science, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been used as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the growth and proliferation of cancer cells. N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can alter the expression of genes involved in cell cycle regulation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can induce apoptosis in cancer cells by activating caspase-dependent pathways. N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide is its versatility in terms of its potential applications in various fields. N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can be used as a fluorescent probe in biochemistry, as a building block for the synthesis of functional materials in materials science, and as an anti-cancer agent in medicinal chemistry. However, one of the limitations of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

For research on N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide include the development of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide-based materials, optimization of the synthesis method, and further studies on its mechanism of action and potential applications in cancer therapy.

Synthesis Methods

N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminophenylboronic acid. The intermediate product is then subjected to Suzuki coupling reaction with 2-furanylboronic acid to form N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide.

properties

IUPAC Name

N-[3-[(4-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-12-7-8-13(10-16(12)22(25)26)18(23)20-14-4-2-5-15(11-14)21-19(24)17-6-3-9-27-17/h2-11H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIWGONRFMZKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5305718

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.